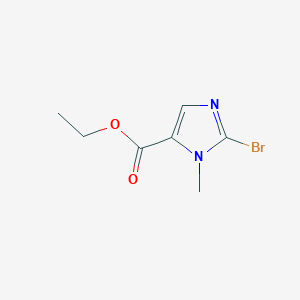
Ethyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the second position, a methyl group at the first position, and an ethyl ester group at the fifth position of the imidazole ring. These structural features make it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate typically involves the bromination of 1-methylimidazole followed by esterification. One common method includes the reaction of 1-methylimidazole with bromine in the presence of a suitable solvent like acetic acid to yield 2-bromo-1-methylimidazole. This intermediate is then reacted with ethyl chloroformate under basic conditions to form the desired ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to form imidazolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted imidazoles with various functional groups.
Ester Hydrolysis: 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid.
Oxidation and Reduction: Imidazole N-oxides or imidazolines.
Scientific Research Applications
Ethyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its imidazole core.
Medicine: Investigated for its potential as a building block in the development of new drugs, particularly those targeting microbial infections and cancer.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is largely dependent on its application. In biological systems, the imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and ester group may also play roles in modulating the compound’s reactivity and binding affinity. Molecular targets may include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
2-Bromo-1H-imidazole-5-carboxylate: Lacks the methyl group at the first position.
Ethyl 1-methyl-1H-imidazole-5-carboxylate: Lacks the bromine atom at the second position.
1-Methyl-1H-imidazole-5-carboxylate: Lacks both the bromine atom and the ethyl ester group.
Uniqueness: Ethyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is unique due to the combination of its bromine atom, methyl group, and ethyl ester group. This combination imparts distinct reactivity and binding properties, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
Molecular Formula |
C7H9BrN2O2 |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
ethyl 2-bromo-3-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-6(11)5-4-9-7(8)10(5)2/h4H,3H2,1-2H3 |
InChI Key |
OYFKYTSPVVQWLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N1C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















